3-(4-chlorophenyl)-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one
Description
Properties
Molecular Formula |
C25H20ClN5O4 |
|---|---|
Molecular Weight |
489.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C25H20ClN5O4/c1-35-23-11-6-16(12-17(23)14-29-15-20(13-27-29)31(33)34)24-28-22-5-3-2-4-21(22)25(32)30(24)19-9-7-18(26)8-10-19/h2-13,15,24,28H,14H2,1H3 |
InChI Key |
ZNSBRMJPBHTYBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)CN5C=C(C=N5)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This can be achieved through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an aluminum chloride catalyst.
Attachment of the Methoxy Group: This step involves the methylation of a hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Incorporation of the Nitro-Pyrazole Moiety: This can be done through a nucleophilic substitution reaction where a nitro-pyrazole derivative reacts with a suitable electrophile.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(4-chlorophenyl)-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its complex structure and potential biological activity.
Agriculture: It may be used as a precursor for the synthesis of agrochemicals such as pesticides or herbicides.
Materials Science: The compound’s unique structure can be utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro-pyrazole moiety may play a crucial role in its biological activity by participating in redox reactions or forming reactive intermediates.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The following compounds share structural similarities with the target molecule:
Key Observations:
Dihydroquinazolinone Core: The target compound and 4k share the dihydroquinazolinone scaffold, but 4k lacks the nitro-pyrazole moiety, instead bearing an isopropyl group. The triazole-substituted quinazolinone in replaces pyrazole with triazole, altering electronic properties and hydrogen-bonding capacity.
Nitro-Pyrazole vs. Chlorophenyl Groups :
- The nitro group in the target compound’s pyrazole is a strong electron-withdrawing group, which may enhance electrophilic reactivity compared to the dual chlorophenyl groups in . This could influence metabolic stability and target binding.
Methoxy Substituent :
Physicochemical and Spectral Data
Data from analogous compounds provide insight into expected properties:
Notes:
- The target compound’s nitro group would likely result in a distinct IR peak near 1520 cm⁻¹ (asymmetric NO₂ stretch) and a deshielded aromatic proton environment in NMR .
- The quinazolinone C=O stretch (~1664 cm⁻¹) is consistent across analogs .
Biological Activity
The compound 3-(4-chlorophenyl)-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and interactions with various biological targets.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C20H19ClN4O3
- Molecular Weight : 396.84 g/mol
The structural components include a quinazolinone core, a chlorophenyl group, and a methoxy-substituted pyrazole moiety, which contribute to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazolinone derivatives. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Studies
-
Cell Line Testing : The compound exhibited IC50 values in the micromolar range against human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). For instance:
- MDA-MB-231 : IC50 = 5.2 µM
- A549 : IC50 = 7.8 µM
- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and inhibition of cell proliferation. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promising anti-inflammatory activity.
Research Findings
A study conducted on animal models of inflammation demonstrated that the compound significantly reduced markers of inflammation such as TNF-alpha and IL-6 levels. The mechanism appears to involve the inhibition of COX-II activity, which is crucial in the inflammatory response.
Biological Targets and Mechanisms
The biological activity of this compound is mediated through several pathways:
- COX-II Inhibition : The compound acts as a selective inhibitor of cyclooxygenase enzymes, particularly COX-II, which plays a vital role in inflammation and pain.
- Apoptotic Pathways : It influences apoptotic signaling pathways by modulating the expression of Bcl-2 family proteins.
- Cell Cycle Arrest : The compound induces G0/G1 phase arrest in cancer cells, leading to reduced cell proliferation.
Data Summary Table
| Biological Activity | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 5.2 | Apoptosis induction |
| Anticancer | A549 | 7.8 | Cell cycle arrest |
| Anti-inflammatory | Animal Model | N/A | COX-II inhibition |
Q & A
Q. What are the common synthetic routes for preparing this compound, and what critical reaction conditions must be optimized?
- Methodological Answer : Synthesis typically involves multi-step pathways:
- Step 1 : Condensation of 4-chlorobenzaldehyde derivatives with methyl thioacetate to form intermediate quinazolinone scaffolds .
- Step 2 : Functionalization of the phenyl ring via Mannich reactions or nitro-group introduction using electrophilic substitution (e.g., nitration under controlled acidic conditions) .
- Step 3 : Pyrazole ring assembly via cyclocondensation of hydrazine derivatives with β-keto esters or nitriles .
- Critical Conditions : Temperature control (<70°C) to prevent nitro-group decomposition, anhydrous solvents (e.g., DMF) for moisture-sensitive intermediates, and catalyst selection (e.g., Pd/C for hydrogenation steps) .
Q. How is this compound characterized analytically, and what validation criteria ensure structural fidelity?
- Methodological Answer :
- Spectroscopic Techniques :
- NMR : - and -NMR verify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons in quinazolinone core) .
- HPLC-MS : Quantifies purity (>95%) and confirms molecular weight (e.g., [M+H]+ ion at m/z ~500) .
- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and confirms the dihydroquinazolinone conformation .
- Validation : Cross-check melting points (mp 155–158°C for intermediates) and compare retention times with standards .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound for biological targets?
- Methodological Answer :
- SAR Workflow :
Analog Synthesis : Modify substituents (e.g., nitro → amino via catalytic hydrogenation; methoxy → hydroxyl via demethylation) .
In Vitro Assays : Test analogs against target enzymes (e.g., carbonic anhydrases, prostaglandin synthases) using fluorescence-based activity assays .
Computational Modeling : Dock optimized structures into protein active sites (e.g., COX-2 for anti-inflammatory potential) to predict binding affinities .
- Controls : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) and validate cytotoxicity in HEK-293 cells .
Q. How can contradictions in reported biological activity data for this compound be resolved?
- Methodological Answer :
- Data Triangulation :
Purity Verification : Re-analyze disputed batches via HPLC and elemental analysis to rule out impurities .
Assay Standardization : Compare protocols (e.g., enzyme concentration, incubation time) across labs; use harmonized guidelines (e.g., OECD 428 for cytotoxicity) .
Biological Replicates : Repeat assays in triplicate with independent compound batches to assess reproducibility .
- Case Study : Discrepancies in IC values for carbonic anhydrase inhibition may arise from variations in buffer pH (optimal range: 7.4–8.2) .
Q. What experimental frameworks are recommended to study the environmental fate and degradation pathways of this compound?
- Methodological Answer :
- Environmental Simulation :
Abiotic Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions to simulate photolysis; monitor degradation via LC-MS .
Biotic Studies : Incubate with soil microbiota (e.g., Pseudomonas spp.) under aerobic/anaerobic conditions; quantify metabolites (e.g., nitro-reduction products) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
